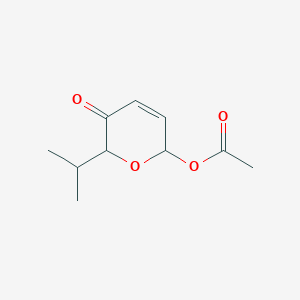

6-acetoxy-2-isopropyl-2H-pyran-3(6H)-one

Description

Properties

CAS No. |

62644-52-4 |

|---|---|

Molecular Formula |

C10H14O4 |

Molecular Weight |

198.22 g/mol |

IUPAC Name |

(5-oxo-6-propan-2-yl-2H-pyran-2-yl) acetate |

InChI |

InChI=1S/C10H14O4/c1-6(2)10-8(12)4-5-9(14-10)13-7(3)11/h4-6,9-10H,1-3H3 |

InChI Key |

YPBNDLHVQAACCP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1C(=O)C=CC(O1)OC(=O)C |

Origin of Product |

United States |

Scientific Research Applications

Enzymatic Synthesis

One of the primary applications of 6-acetoxy-2-isopropyl-2H-pyran-3(6H)-one is in enzymatic synthesis processes. Research has demonstrated that this compound can be used as a substrate for lipase-catalyzed transesterification reactions. For example, studies have shown that different lipases exhibit varying degrees of efficiency when catalyzing the transesterification of this compound with various alcohols, leading to the formation of enantiomerically enriched products.

Table 1: Lipase-Catalyzed Transesterification of this compound

| Lipase | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (%) | Configuration |

|---|---|---|---|---|

| PS | 162 | 65 | >99 | R-(–) |

| PS-HSC | 9 | 65 | 99.1 | R-(–) |

| AKG | 233 | 65 | 84 | R-(–) |

| CCL | 168 | 57 | >99 | S-(+) |

These results illustrate the compound's utility in producing chiral intermediates, which are critical in pharmaceutical applications where stereochemistry can significantly affect biological activity .

The biological properties of this compound have been explored in several studies. It has been identified as a potential compound for various therapeutic applications due to its structural characteristics.

Potential Therapeutic Uses:

- Anticancer Activity: The compound has shown promise in inhibiting cancer cell proliferation, making it a candidate for further research in oncology.

- Antimicrobial Properties: Preliminary studies suggest that it may possess antimicrobial effects, which could be beneficial in developing new antibiotics or antifungal agents.

- Enzyme Inhibition: Research indicates that it may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to applications in metabolic disorders.

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

- Enzymatic Reactions: A study demonstrated the effectiveness of immobilized lipase PS in enhancing the reaction rates and selectivity for the transesterification of this compound compared to free lipases. This finding underscores the importance of enzyme immobilization techniques in optimizing reaction conditions .

- Synthesis of Derivatives: Researchers have utilized this compound as a precursor for synthesizing various derivatives with enhanced biological activities. For instance, modifications to the acetoxy group have led to compounds with improved anticancer properties .

- Pharmacological Studies: Investigations into the pharmacokinetics and pharmacodynamics of this compound have revealed its potential as a lead compound for drug development targeting specific diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity

Pyranone derivatives exhibit antimicrobial activity primarily against Gram-positive bacteria, with substituents at C-2 and C-6 significantly impacting potency. Key comparisons include:

- C-2 Substituent : Bulky groups (e.g., isopropyl, phenyl) enhance activity by improving membrane penetration or target binding. The isopropyl group in 6-acetoxy-2-isopropyl likely confers superior activity compared to ethyl analogs .

- However, methoxy groups are more hydrolytically stable than acetoxy .

Physical and Chemical Properties

| Property | 6-Acetoxy-2-isopropyl | 6-Hydroxy-2-isopropyl | 6-Methoxy-2-ethyl |

|---|---|---|---|

| Molecular Weight (g/mol) | ~214 (calculated) | ~156 | ~170 |

| Solubility (Polarity) | Moderate (ester) | High (hydroxyl) | Low (methoxy) |

| Hydrolytic Stability | Low (ester hydrolysis) | High | High |

| Melting Point | Crystalline solid* | Oily liquid | Crystalline solid |

*Predicted based on structural analogs in .

- Stability : The acetoxy group is prone to hydrolysis under acidic/basic conditions, reverting to the hydroxyl form. This contrasts with methoxy derivatives, which are more stable .

Structural and Crystallographic Insights

- Pyranones with bulky C-2 substituents (e.g., isopropyl) exhibit distinct crystal packing due to steric effects. For example, derivatives like 2,3,6a,9-tetrahydro-1H-6,9-methanopyrrolo[2,1-i][2,1]benzisothiazol-10(6H)-one form dimeric structures via C-H···O interactions . Similar intermolecular interactions may stabilize 6-acetoxy-2-isopropyl in the solid state.

Preparation Methods

Reaction Mechanism and Precursor Preparation

The synthesis begins with 1-(furan-2-yl)-2-propanol, a furan derivative bearing an isopropyl group. Oxidation of this compound with meta-chloroperbenzoic acid (m-CPBA) induces ring expansion via epoxidation and subsequent rearrangement. The reaction proceeds through electrophilic attack on the furan oxygen, forming an oxonium intermediate that reorganizes into the pyranone structure.

Key Steps :

-

Epoxidation : m-CPBA reacts with the furan double bond, forming an unstable epoxide.

-

Ring Expansion : Acidic conditions facilitate oxepin formation, which rearranges to the pyranone core.

-

Acetylation : The intermediate 6-hydroxy-2-isopropyl-2H-pyran-3(6H)-one is treated with acetic anhydride in pyridine to introduce the acetoxy group.

Experimental Protocol

A representative procedure involves:

-

Dissolving 10 mmol of 1-(furan-2-yl)-2-propanol in dichloromethane (20 mL).

-

Adding m-CPBA (12 mmol) at 0°C and stirring for 6 hours at room temperature.

-

Extracting the product with ethyl acetate, followed by column chromatography (hexane/ethyl acetate, 3:1) to isolate 6-hydroxy-2-isopropyl-2H-pyran-3(6H)-one (yield: 65–70%).

-

Acetylating the hydroxy group using acetic anhydride (1.2 eq) and pyridine (1.5 eq) in dry THF (30 mL) under nitrogen, yielding the target compound (85% purity after purification).

Halogen-Mediated Oxidation of Furfuryl Alcohol Derivatives

This method leverages halogen-containing oxidizing agents to convert furfuryl alcohol analogs into pyranones, followed by acetylation.

Reaction Pathway

Furfuryl alcohol derivatives undergo oxidation in aqueous or aqueous-organic solvents. Bromine or chlorine oxidizes the furan ring, forming a dihydroxy intermediate that cyclizes to the pyranone. The isopropyl group is introduced via the starting material, such as 2-isopropylfuran-2-yl methanol.

Critical Conditions :

Case Study

A patent example outlines:

-

Reacting 25 g of 2-isopropylfurfuryl alcohol in 125 mL THF/125 mL water with bromine (1 eq) at 5–10°C.

-

Extracting with ethyl acetate (3 × 50 mL) and chromatographing to isolate 6-hydroxy-2-isopropyl-2H-pyran-3(6H)-one (19% yield).

-

Acetylation with acetic anhydride/pyridine (1:1.2 molar ratio) affords the acetoxy derivative in 75% yield.

Cyclization of β-Ketoester Precursors

δ-Hydroxy-β-ketoesters can cyclize to form pyranones under mild conditions, offering a versatile route to 6-substituted derivatives.

Methodology

The reaction employs N,N-dimethylformamide dimethyl acetal (DMF-DMA) as a cyclization catalyst. The β-ketoester undergoes intramolecular aldol condensation, forming the pyran ring.

Procedure :

Functionalization

The resulting 6-hydroxy pyranone is acetylated using standard conditions (acetic anhydride, pyridine), achieving >80% conversion.

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Achmatowicz Rearrangement | 65–70 | High regioselectivity; scalable | Requires specialized precursors |

| Halogen Oxidation | 19–75 | Uses inexpensive reagents | Low yield in oxidation step |

| β-Ketoester Cyclization | 70–80 | Mild conditions; avoids halogens | Limited substrate scope |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-acetoxy-2-isopropyl-2H-pyran-3(6H)-one?

- Methodology :

- Esterification : React 6-hydroxy-2-isopropyl-2H-pyran-3(6H)-one with acetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Monitor reaction progress via TLC .

- Multi-component reactions : Adapt protocols from pyranone derivatives, such as combining malononitrile, aldehydes, and hydrazine hydrate in ethanol-water with NaHSO₄ catalysis. Optimize temperature (80°C) and solvent ratios .

- Oxidative rearrangements : Use methanol-driven oxidative systems to rearrange furan precursors into pyranone derivatives, as demonstrated for analogous compounds .

Q. How can the structure of this compound be confirmed?

- Methodology :

- X-ray crystallography : Resolve single-crystal structures to confirm substituent positions and stereochemistry, as shown for ethyl 2-(3-acetyl-6-methyl-2-oxo-2H-pyran-4-yloxy)acetate .

- NMR spectroscopy : Compare ¹H/¹³C NMR chemical shifts with related pyranones (e.g., δ ~2.1 ppm for acetoxy groups, δ ~5.5 ppm for pyranone protons) .

- Mass spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns .

Q. What stability considerations are critical for storing and handling this compound?

- Methodology :

- Hydrolysis prevention : Store under inert gas (N₂/Ar) at –20°C in anhydrous solvents (e.g., dichloromethane) to avoid acetoxy group hydrolysis .

- Light sensitivity : Protect from UV exposure using amber vials, as pyranones are prone to photodegradation .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing this compound?

- Methodology :

- DFT calculations : Use Gaussian or ORCA software to model transition states and predict regioselectivity during esterification or ring-forming steps. Compare with experimental outcomes .

- Molecular docking : If targeting biological activity, dock the compound into enzyme active sites (e.g., hydrolases) to guide functionalization strategies .

Q. What strategies resolve contradictory spectral data in structural elucidation?

- Methodology :

- Cross-validation : Combine 2D NMR (COSY, HSQC, HMBC) to assign proton-carbon correlations, especially for overlapping signals in the pyranone ring .

- Isotopic labeling : Synthesize ¹³C-labeled analogs to clarify ambiguous peaks in crowded spectral regions .

Q. How do steric effects from the isopropyl group influence reactivity?

- Methodology :

- Kinetic studies : Compare reaction rates of this compound with less bulky analogs (e.g., methyl-substituted) in nucleophilic substitutions. Monitor via HPLC .

- Crystallographic analysis : Analyze bond angles and torsional strain in X-ray structures to quantify steric hindrance .

Q. What catalytic systems enhance the efficiency of pyranone functionalization?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.